2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Description
2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H17BrN4O and its molecular weight is 409.287. The purity is usually 95%.
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Biological Activity
The compound 2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one , with the CAS number 1251582-73-6 , belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.
- Molecular Formula : C20H17BrN4O
- Molecular Weight : 409.3 g/mol
- Structural Features : The compound features a triazolo-pyridazine core which is known for its pharmacological potential.
Antimicrobial Activity
Studies have indicated that compounds with triazolo and pyridazine moieties exhibit significant antimicrobial properties. For instance, a related study on triazolo derivatives demonstrated effective inhibition against various bacterial strains, suggesting that the structural features of these compounds contribute to their antimicrobial efficacy .
Anticancer Potential
Research has shown that triazole derivatives can induce apoptosis in cancer cells. In vitro studies on similar compounds have reported cytotoxic effects against several cancer cell lines, including breast and lung cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Properties
The anti-inflammatory activity of triazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation . This property is particularly relevant for developing treatments for chronic inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study involving a series of triazolo derivatives showed that modifications at the benzyl position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested alongside other derivatives and exhibited comparable or superior efficacy .
- Cytotoxicity Assays : In a cell viability assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), the compound demonstrated IC50 values in the micromolar range against various cancer cell lines. This indicates a promising potential for further development as an anticancer agent .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors. For example, studies have shown that they can inhibit enzymes involved in nucleotide synthesis and DNA replication .
- Receptor Modulation : The compound may also interact with various receptors implicated in cancer progression and inflammation, leading to altered cellular responses.
Structure-Activity Relationship (SAR)
The presence of bromine at the benzyl position is crucial for enhancing biological activity. Structure-activity relationship studies suggest that substitutions on the phenyl ring can significantly affect potency and selectivity towards biological targets .
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c1-13-6-7-16(10-14(13)2)18-8-9-19-23-24(20(26)25(19)22-18)12-15-4-3-5-17(21)11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQPDQDGANDVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC=C4)Br)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.